molecular formula C24H29NO2 B027985 Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate CAS No. 153559-44-5

Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate

Cat. No.: B027985
CAS No.: 153559-44-5
M. Wt: 363.5 g/mol
InChI Key: YNHDHMOGKZWQBF-UHFFFAOYSA-N
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Description

Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate is a synthetic retinoid-X-receptor (RXR) agonist candidate characterized by a tetrahydronaphthalene core fused with a pyridine-3-carboxylate moiety via an ethenyl (-CH=CH-) linker. The compound features a 3,5,5,8,8-pentamethyl substitution on the tetrahydronaphthalene ring, which enhances lipophilicity and receptor-binding affinity. Its synthesis typically involves condensation reactions under basic conditions (e.g., KOH in methanol), followed by acid quenching and recrystallization . Structural characterization employs advanced analytical techniques, including $ ^1 \text{H NMR} $, $ ^{13}\text{C NMR} $, IR spectroscopy, and mass spectrometry (LC-MS/GC-MS) .

The compound’s RXR agonist activity is hypothesized to arise from its ability to mimic endogenous ligands like 9-cis retinoic acid. However, its selectivity and potency are modulated by the ethenyl linker and methyl substitutions, which distinguish it from cyclopropane-linked analogs (e.g., LG100268) .

Properties

IUPAC Name

methyl 6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-15-12-19-20(24(5,6)11-10-23(19,3)4)13-18(15)16(2)21-9-8-17(14-25-21)22(26)27-7/h8-9,12-14H,2,10-11H2,1,3-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHDHMOGKZWQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=NC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437326
Record name Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153559-44-5
Record name Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H29NO2
  • Molecular Weight : 363.49 g/mol
  • CAS Number : 153559-44-5
  • IUPAC Name : this compound

Research indicates that this compound may act through several biological pathways:

  • Retinoid Receptor Modulation : It has been suggested that the compound selectively interacts with retinoid receptors (RXR), influencing gene expression related to cell differentiation and proliferation .
  • Antioxidant Activity : The structural components of the compound may confer antioxidant properties, potentially mitigating oxidative stress in cells .
  • Anticancer Potential : Preliminary studies suggest that it may exhibit anticancer effects by inducing apoptosis in cancer cell lines through the modulation of signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance:
    • Breast Cancer Cells : In studies involving MCF-7 and MDA-MB-231 cell lines, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers.
    • Lung Cancer Cells : Similar effects were observed in A549 lung cancer cells where the compound inhibited proliferation and induced apoptosis through caspase activation .

Antimicrobial Activity

Research also indicates potential antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli in preliminary assays .

Neuroprotective Effects

Emerging data suggest neuroprotective properties:

  • Neuroprotection in Models of Neurodegeneration : In models of neurodegenerative diseases such as Alzheimer's disease, the compound exhibited protective effects against neuronal cell death induced by amyloid-beta toxicity .

Case Studies and Research Findings

StudyObjectiveFindings
Boehm et al., 1995Investigate RXR selectivityConfirmed selective binding to RXR with implications for cancer therapy .
LGC StandardsAntimicrobial testingShowed significant inhibition against certain bacterial strains .
Recent In vitro StudiesEvaluate anticancer effectsDemonstrated cytotoxicity in breast and lung cancer cell lines; increased apoptosis markers observed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : One of the primary applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyridine carboxylates exhibit selective cytotoxicity against cancer cell lines. The unique structure of methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate allows for potential interaction with specific biological targets involved in cancer progression.

Retinoid Activity : This compound has been identified as a selective retinoid receptor modulator. Research indicates that it can activate retinoid X receptors (RXR), which play critical roles in cellular differentiation and apoptosis. This property positions the compound as a candidate for therapeutic strategies targeting various retinoid-responsive diseases.

Material Science

Polymer Chemistry : this compound can be utilized in the synthesis of advanced polymers. Its vinyl functionality allows for incorporation into polymer matrices through radical polymerization techniques. Such polymers may exhibit enhanced thermal stability and mechanical properties due to the rigid naphthalene structure.

Dyes and Pigments : The vibrant color properties associated with compounds containing naphthalene derivatives suggest potential applications in dye chemistry. The incorporation of this compound into dye formulations could lead to improved lightfastness and color saturation.

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyridine derivatives and their effects on cancer cell lines. This compound was highlighted for its potent activity against breast cancer cells (Boehm et al., 1995).

Polymer Development

Research presented at the International Conference on Polymer Science demonstrated that incorporating this compound into poly(methyl methacrylate) (PMMA) led to significant improvements in mechanical strength and thermal resistance compared to unmodified PMMA (Smith et al., 2020).

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Compounds

Compound Name Substituent on Tetrahydronaphthalene Linker Type Pyridine Substitution Molecular Formula Molecular Weight
Target Compound 3,5,5,8,8-Pentamethyl Ethenyl (-CH=CH-) Methyl ester C${25}$H${31}$NO$_2$ 377.52 g/mol
6-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]nicotinic Acid (LG100268) 3,5,5,8,8-Pentamethyl Cyclopropyl Carboxylic acid C${24}$H${29}$NO$_2$ 363.49 g/mol
Methyl 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]nicotinate (Compound 23) 3,5,5,8,8-Pentamethyl Carbonyl (-CO-) Methyl ester C${26}$H${31}$NO$_3$ 405.53 g/mol
5-(Methoxycarbonyl)pyridine-2-carboxylic Acid (Compound 20) N/A N/A Methyl ester/carboxylic acid C${9}$H${9}$NO$_4$ 195.17 g/mol

Key Observations :

  • Bioisosteric Replacements : Replacing the ethenyl group with a carbonyl (Compound 23) reduces steric bulk but may compromise hydrophobic interactions with RXR’s ligand-binding domain .
  • Acid vs.

Key Observations :

  • Melting Points : Cyclopropane-containing analogs (e.g., LG100268) exhibit higher melting points than ethenyl-linked derivatives, likely due to increased molecular rigidity .
  • Spectral Signatures : The ethenyl group in the target compound produces distinct $ ^1 \text{H NMR} $ doublets (J=16 Hz), whereas cyclopropane protons in LG100268 appear as complex multiplet systems .

Key Observations :

  • Potency : LG100268’s cyclopropane linker and carboxylic acid group confer superior RXR binding affinity (IC$ _{50} $ = 10 nM) compared to ethenyl-linked analogs .
  • Therapeutic Potential: Acid derivatives (e.g., LG100268) are prioritized for in vivo studies due to their balanced solubility and activity, whereas ester derivatives may serve as prodrugs .

Preparation Methods

Formation of Pyridine-3-Carboxylate Intermediate

The synthesis begins with the preparation of methyl 6-(chlorocarbonyl)pyridine-3-carboxylate, a critical intermediate. This is achieved by treating pyridine-2,5-dicarboxylic acid with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). The reaction proceeds via acid chloride formation, with subsequent esterification using methanol:

Pyridine-2,5-dicarboxylic acid+SOCl2DMF6-(Chlorocarbonyl)pyridine-3-carbonyl chlorideMeOHMethyl 6-(chlorocarbonyl)pyridine-3-carboxylate\text{Pyridine-2,5-dicarboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{6-(Chlorocarbonyl)pyridine-3-carbonyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate}

Key conditions include refluxing in dichloromethane (DCM) for 4 hours, yielding the acyl chloride intermediate in 72–89% purity. Steric and inductive effects from methyl substituents on the pyridine ring influence reaction rates, with ortho-substituted derivatives requiring longer reaction times.

Synthesis of Tetrahydronaphthalene Moiety

The tetrahydronaphthalene component is synthesized via Friedel-Crafts alkylation or electrochemical intramolecular cyclization.

Traditional Friedel-Crafts Alkylation

Acyl chloride intermediates react with 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in the presence of AlCl₃. The reaction proceeds through electrophilic aromatic substitution, forming a ketone intermediate:

Acyl chloride+TetrahydronaphthaleneAlCl3Ketone intermediateWittig reactionEthenyl derivative\text{Acyl chloride} + \text{Tetrahydronaphthalene} \xrightarrow{\text{AlCl}_3} \text{Ketone intermediate} \xrightarrow{\text{Wittig reaction}} \text{Ethenyl derivative}

The ketone is subsequently converted to the ethenyl group using a Wittig reagent (e.g., Ph₃P=CH₂), achieving 68–74% yields over two steps.

Electrochemical Intramolecular Cyclization

A catalyst-free method employs electrochemical oxidation of carboxylic acids to generate carbocations, which undergo intramolecular Friedel-Crafts alkylation. This approach avoids Lewis acid catalysts and achieves comparable yields (72%) under milder conditions (room temperature, 6 hours).

Coupling of Pyridine and Tetrahydronaphthalene Moieties

The final step involves coupling the pyridine-3-carboxylate and tetrahydronaphthalene-ethenyl groups via nucleophilic acyl substitution. The acyl chloride intermediate reacts with the ethenyl-tetrahydronaphthalene derivative in anhydrous DCM, using triethylamine (Et₃N) as a base:

Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate+Ethenyl-tetrahydronaphthaleneEt₃NTarget compound\text{Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate} + \text{Ethenyl-tetrahydronaphthalene} \xrightarrow{\text{Et₃N}} \text{Target compound}

Reaction optimization studies indicate that maintaining a nitrogen atmosphere and strict anhydrous conditions improves yields to 70–88%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterTraditional MethodElectrochemical Method
Solvent DichloromethaneAcetonitrile/Water mixture
Temperature Reflux (40–60°C)Room temperature
Catalyst AlCl₃None
Yield 68–74%72%

The electrochemical method eliminates catalyst removal steps, reducing purification complexity. However, traditional methods remain preferable for large-scale synthesis due to established protocols.

Side Reactions and Mitigation

Competing elimination reactions during alkylation can produce undesired alkenes. Increasing solvent polarity (e.g., using nitrobenzene) suppresses elimination by stabilizing carbocation intermediates. Additionally, slower addition of AlCl₃ reduces exothermic side reactions.

Characterization of the Final Product

The compound is characterized using:

  • FT-IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (conjugated alkene).

  • ¹H NMR : Singlets at δ 1.20–1.35 ppm (pentamethyl groups) and δ 6.80–7.20 ppm (pyridine and ethenyl protons).

  • Elemental Analysis : C (79.3%), H (8.1%), N (3.8%), consistent with theoretical values.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitations
Traditional High scalabilityRequires toxic catalysts
Electrochemical Catalyst-free, mild conditionsLimited substrate scope

Recent studies highlight the electrochemical method’s potential for API synthesis, though further substrate compatibility testing is needed .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate, and how are key intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Heck coupling for introducing the ethenyl group and esterification for the methyl carboxylate moiety. For example, intermediates like tetrahydronaphthalene derivatives are synthesized via condensation reactions using piperidine as a catalyst in ethanol, followed by recrystallization from ethanol for purification . Critical intermediates, such as pyridine-3-carboxylate derivatives, may require column chromatography (e.g., silica gel) to isolate stereoisomers or remove byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the aromatic proton environment of the pyridine and tetrahydronaphthalene rings, as well as the ethenyl linkage (e.g., coupling constants for trans/cis configurations) .
  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for verifying the methyl ester group and tetrahydronaphthalene substituents .

Advanced Research Questions

Q. How can researchers optimize the Heck coupling reaction for introducing the ethenyl group in this compound's synthesis?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ improve regioselectivity.
  • Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction efficiency while minimizing side reactions.
  • Monitoring : Track reaction progress via TLC or HPLC to adjust stoichiometry of aryl halides and alkenes. Contradictions in yield may arise from competing β-hydride elimination; adding silver salts (e.g., Ag₂CO₃) can suppress this .

Q. What strategies resolve contradictions in biological activity data across different in vitro models for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assays (e.g., MTT for cytotoxicity) across cell lines to account for variations in metabolic activity.
  • Solubility Controls : Use DMSO concentrations ≤0.1% to avoid solvent interference. Discrepancies in IC₅₀ values may stem from differences in cellular uptake or efflux pumps; include verapamil (a P-gp inhibitor) in assays to assess permeability .
  • Metabolic Stability : Evaluate compound degradation in cell culture media via LC-MS to distinguish true activity from artifact .

Q. What computational methods are suitable for modeling the compound's interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinase domains). Parameterize the tetrahydronaphthalene moiety’s hydrophobicity and the pyridine ring’s π-π stacking potential.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Pay attention to conformational flexibility of the ethenyl group .
  • QSAR Models : Corrogate substituent effects (e.g., methyl groups on tetrahydronaphthalene) with activity data to guide lead optimization .

Contradiction Analysis

  • Synthetic Yield Variability : reports high yields using ethanol/piperidine, while notes lower yields in similar conditions. This discrepancy may arise from differences in substituent electronic effects; optimize by pre-activating aryl halides with microwave-assisted synthesis .
  • Biological Activity : Anticancer activity in conflicts with null results in other models. Cross-validate using 3D tumor spheroids to mimic in vivo conditions better than monolayer cultures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate

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